molecular formula C18H15BrN4S2 B3290128 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-bromo-1,3-benzothiazole CAS No. 863001-16-5

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-bromo-1,3-benzothiazole

Cat. No.: B3290128
CAS No.: 863001-16-5
M. Wt: 431.4 g/mol
InChI Key: VEXGABWUUFBYIG-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-bromo-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-bromo-1,3-benzothiazole typically involves multi-step procedures. One common method includes the reaction of 2-aminobenzothiazole with piperazine in the presence of a suitable solvent and catalyst to form the intermediate product. This intermediate is then brominated using bromine or a brominating agent under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-bromo-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-bromo-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-bromo-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biological processes. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with neurotransmitter receptors, contributing to its potential antipsychotic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-bromo-1,3-benzothiazole distinguishes it from other similar compounds, potentially enhancing its reactivity and biological activity. This unique feature may contribute to its specific applications and effectiveness in various fields .

Properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-bromo-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4S2/c19-12-5-6-14-16(11-12)25-18(21-14)23-9-7-22(8-10-23)17-20-13-3-1-2-4-15(13)24-17/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXGABWUUFBYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-bromo-1,3-benzothiazole
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2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-bromo-1,3-benzothiazole
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2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-bromo-1,3-benzothiazole
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2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-bromo-1,3-benzothiazole
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2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-bromo-1,3-benzothiazole
Reactant of Route 6
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-bromo-1,3-benzothiazole

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